molecular formula C7H5ClN2O2S B1400971 2-Chloro-4-cyanobenzenesulfonamide CAS No. 34263-52-0

2-Chloro-4-cyanobenzenesulfonamide

Cat. No. B1400971
CAS RN: 34263-52-0
M. Wt: 216.65 g/mol
InChI Key: UZULIMBSBKSZHU-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanobenzenesulfonamide, often referred to as CCS, is a synthetic organic compound. It has the molecular formula C7H5ClN2O2S .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-cyanobenzenesulfonamide consists of a benzene ring substituted with a chloro group, a cyano group, and a sulfonamide group . The average mass is 216.645 Da, and the monoisotopic mass is 215.976028 Da .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-cyanobenzenesulfonamide is not available, sulfonamides in general can cause various adverse effects, including diseases of the digestive and respiratory tracts . They may also cause allergic reactions .

Mechanism of Action

Target of Action

2-Chloro-4-cyanobenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects.

Mode of Action

The mode of action of 2-Chloro-4-cyanobenzenesulfonamide involves its interaction with these target enzymes. Sulfonamides, including 2-Chloro-4-cyanobenzenesulfonamide, bind to these enzymes and inhibit their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in, resulting in the therapeutic effects of the drug.

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-cyanobenzenesulfonamide are those involving its target enzymes. For example, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component for bacterial growth . This disruption can lead to the death of bacteria, making sulfonamides effective antibacterial agents.

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . These properties impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.

Result of Action

The molecular and cellular effects of 2-Chloro-4-cyanobenzenesulfonamide’s action are primarily the result of its inhibition of target enzymes. This inhibition disrupts crucial biochemical processes, leading to therapeutic effects. For example, in the case of antibacterial activity, the disruption of folic acid synthesis leads to the death of bacteria .

properties

IUPAC Name

2-chloro-4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULIMBSBKSZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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